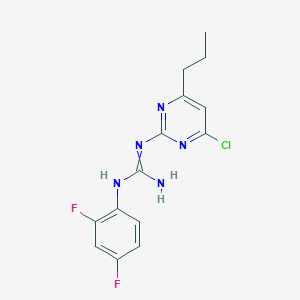

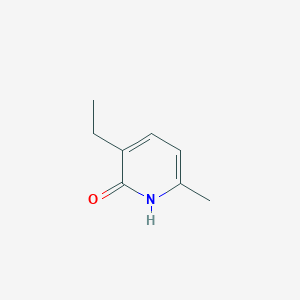

![molecular formula C16H19NO3S B1620781 1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 306936-23-2](/img/structure/B1620781.png)

1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

This compound, also known by its IUPAC name 1-[2-(2-hydroxyethylsulfanyl)ethyl]-2-methyl-5-phenylpyrrole-3-carboxylic acid, is a chemical with the molecular formula C16H19NO3S . It is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with various groups, including a phenyl group, a carboxylic acid group, and a 2-(2-hydroxyethylsulfanyl)ethyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.Aplicaciones Científicas De Investigación

Neuroexcitatory Amino Acid Antagonists

Research on bicyclic lactones derived from kainic acid, including those with hydroxy, iodo, and phenylthio substituents, suggests potential applications in inhibiting neuroexcitatory amino acids. These compounds, by modulating Na+ fluxes induced by neuroexcitants like kainic acid and N-methyl-D-aspartic acid, may offer pathways for therapeutic applications in neurological conditions (Goldberg et al., 1983).

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis method, which facilitates the generation of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acid ethyl esters, points towards synthetic applications in creating a wide range of pyrrole-based compounds. This method's versatility in synthesizing pyrroles bearing various substituents underscores the potential in pharmaceutical synthesis and material science (Roomi & Macdonald, 1970).

Quantum Chemical Investigation

Studies on the quantum chemical properties of substituted pyrrolidinones, including DFT and quantum-chemical calculations, provide insights into the electronic properties such as HOMO and LUMO energies. These investigations are crucial for understanding the molecular properties of pyrrole derivatives in drug design and material applications (Bouklah et al., 2012).

Anticancer Agent Synthesis

The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from amino and chloro substituted pyridine carbamates, and their evaluation against cancer cell lines, illustrate the therapeutic applications of pyrrole derivatives in oncology. These compounds' effects on cell proliferation and survival in cancer models highlight their potential as anticancer agents (Temple et al., 1983).

Propiedades

IUPAC Name |

1-[2-(2-hydroxyethylsulfanyl)ethyl]-2-methyl-5-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-12-14(16(19)20)11-15(13-5-3-2-4-6-13)17(12)7-9-21-10-8-18/h2-6,11,18H,7-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGONDPMOQPTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCSCCO)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371386 | |

| Record name | 1-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306936-23-2 | |

| Record name | 1-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

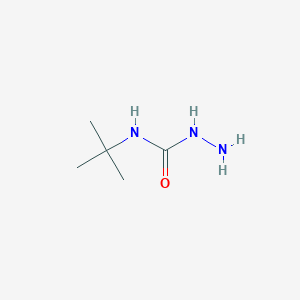

![2-[(2-Benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)oxy]-5-bromobenzaldehyde](/img/structure/B1620704.png)

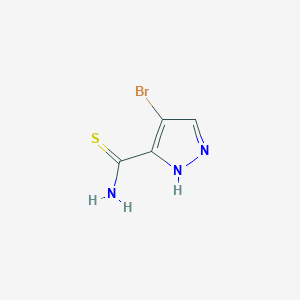

![6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1620708.png)

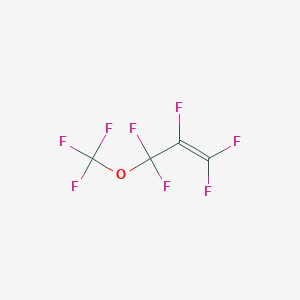

![N-[1-(4-benzylpiperazin-1-yl)propan-2-yl]pyridin-2-amine](/img/structure/B1620710.png)

![4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1620716.png)

![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B1620718.png)

![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)